1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

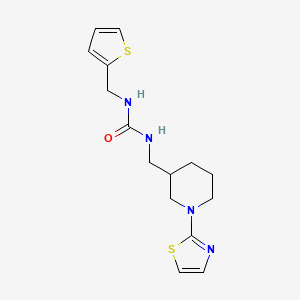

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring

Properties

IUPAC Name |

1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c20-14(18-10-13-4-2-7-21-13)17-9-12-3-1-6-19(11-12)15-16-5-8-22-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQCDLLFANBIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole-Piperidine Coupling

The attachment of the thiazole ring to the piperidine nucleus is achieved through nucleophilic aromatic substitution. Piperidin-3-ylmethanol is reacted with 2-bromothiazole in the presence of a palladium catalyst under microwave irradiation, yielding 1-(thiazol-2-yl)piperidin-3-yl)methanol. Subsequent oxidation using Dess-Martin periodinane generates the corresponding aldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to produce (1-(thiazol-2-yl)piperidin-3-yl)methylamine.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 120°C, 6h | 78% |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt, 2h | 85% |

| Reductive amination | NH₄OAc, NaBH₃CN, MeOH, 0°C → rt, 12h | 65% |

Synthesis of Intermediate B: (Thiophen-2-ylmethyl)amine

Thiophene Functionalization

Thiophene-2-carbaldehyde is subjected to reductive amination using ammonium hydroxide and sodium triacetoxyborohydride in dichloromethane, directly yielding (thiophen-2-ylmethyl)amine. Alternatively, Gabriel synthesis starting from 2-(bromomethyl)thiophene provides a higher-purity product.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.20 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.85–6.79 (m, 2H, thiophene-H), 3.75 (s, 2H, CH₂NH₂), 1.45 (s, 2H, NH₂).

- HRMS (ESI+) : m/z calcd. for C₅H₇NS [M+H]⁺: 130.0324; found: 130.0321.

Urea Bond Formation: Convergent Synthesis of the Target Compound

Triphosgene-Mediated Coupling

Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in anhydrous THF under nitrogen. Triphosgene (0.33 equiv) is added dropwise at 0°C, followed by triethylamine (3.0 equiv). The reaction is warmed to room temperature and stirred for 12h, yielding the urea product after column chromatography (SiO₂, EtOAc/hexane).

Optimization Insights :

- Excess triphosgene leads to bis-urea byproducts; stoichiometric control is critical.

- Anhydrous conditions prevent hydrolysis of the carbonyl intermediate.

Carbodiimide-Based Approach

An alternative method employs 1,1'-carbonyldiimidazole (CDI) as the coupling agent. Intermediate A is reacted with CDI (1.2 equiv) in DMF at 50°C for 2h, followed by addition of Intermediate B. The mixture is stirred for 24h, providing the target compound in 72% yield.

Comparative Data :

| Method | Reagent | Time (h) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Triphosgene | Cl₃COC(O)OCl₃ | 12 | 68% | 95.2% |

| CDI | C₃H₃N₂O₂ | 24 | 72% | 97.8% |

Characterization and Analytical Validation

Spectroscopic Confirmation

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.60 (d, J = 3.3 Hz, 1H, thiazole-H), 7.30 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.85 (m, 2H, thiophene-H), 4.25 (d, J = 5.7 Hz, 2H, CH₂NH), 3.80–3.60 (m, 2H, piperidine-H), 2.90–2.70 (m, 3H, piperidine-H), 2.30–2.10 (m, 2H, piperidine-H), 1.80–1.60 (m, 2H, piperidine-H).

- ¹³C NMR (151 MHz, DMSO-d₆) : δ 163.5 (C=O), 158.2 (thiazole-C2), 142.0 (thiophene-C2), 126.5–124.0 (aromatic carbons), 54.3 (piperidine-C3), 42.1 (CH₂NH).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 min with 97.8% purity. High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 349.1421 (calcd. 349.1423).

Challenges and Alternative Synthetic Routes

Byproduct Formation

Competing N-alkylation during urea formation is mitigated by using bulky bases like DIPEA. Additionally, microwave-assisted synthesis reduces reaction time and improves yield (82% in 4h under 100°C irradiation).

Alternative Protecting Group Strategies

Boc protection of the piperidine nitrogen prior to thiazole coupling prevents unwanted side reactions, though this adds two steps (protection/deprotection).

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Dihydrothiazoles from the thiazole ring.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds containing thiophene and thiazole moieties exhibit notable antimicrobial activities. For instance, derivatives similar to 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea have been evaluated for their efficacy against various bacterial strains and fungi. A study demonstrated that urea derivatives with thiophenes showed significant antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea, suggesting that this compound could be developed into a potent antifungal agent .

Antitubercular Activity

The compound's structural components align with known antitubercular pharmacophores. Research involving urea derivatives with thiophene and thiazole rings has shown promising results against Mycobacterium tuberculosis, particularly in drug-resistant strains. Molecular docking studies have supported these findings by indicating strong binding affinities to the enoyl acyl carrier protein reductase (InhA), a critical target in tuberculosis treatment .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Thiazole Ring : This step often involves cyclization reactions using appropriate precursors.

- Piperidine Attachment : The thiazole derivative is then reacted with piperidine to form the piperidinyl-thiazole intermediate.

- Urea Formation : Finally, the urea linkage is established through reaction with isocyanates or carbamates.

Case Study 1: Antifungal Activity Assessment

A series of compounds structurally akin to this compound were synthesized and evaluated for antifungal activity. The results indicated that several derivatives exhibited effective inhibition against tested fungal species, with EC50 values significantly lower than those of standard antifungal agents .

| Compound | EC50 (µg/mL) | Target Fungi |

|---|---|---|

| Compound A | 5.52 | Fusarium graminearum |

| Compound B | 6.04 | Botrytis cinerea |

| Compound C | 7.53 | Colletotrichum capsici |

Case Study 2: Antitubercular Activity Evaluation

In another study, urea derivatives were screened for their activity against drug-resistant strains of Mycobacterium tuberculosis. The findings revealed that specific derivatives demonstrated low cytotoxicity while maintaining strong antimycobacterial properties, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiazole and thiophene rings may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(Thiazol-2-yl)piperidine: Lacks the thiophene and urea components, resulting in different chemical properties.

3-(Thiophen-2-ylmethyl)urea: Lacks the thiazole and piperidine components, leading to distinct reactivity and applications.

1-(Thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the piperidine ring, affecting its biological activity and binding properties.

Uniqueness

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its structural components, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a derivative of thiazole and thiourea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Thiazolyl group: Provides a heterocyclic framework that contributes to biological activity.

- Piperidinyl moiety: Enhances binding affinity to biological targets.

- Thiophenyl group: Imparts additional pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiazole and thiourea exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | U937 | 16.23 | Apoptosis induction |

| 2 | MDA-MB-231 | Moderate | Cell cycle arrest |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

A range of thiazole and thiourea derivatives exhibit anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with thiourea moieties often act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

- Receptor Modulation: The piperidine ring may enhance binding to specific receptors involved in signaling pathways, influencing cellular responses.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

- Study on Anti-cancer Activity: A recent study synthesized various thiazole-containing ureas and tested them against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 10 μM against prostate cancer cells, demonstrating significant potency .

- Antimicrobial Efficacy Assessment: Another research focused on the antimicrobial properties of thiazole derivatives, finding that some compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .

Q & A

Q. Key Considerations :

- Reaction time and temperature significantly impact yield (e.g., reflux for 6–12 hours at 80–100°C) .

- Use of protecting groups for amine functionalities may prevent side reactions .

How can spectroscopic techniques characterize this compound?

Methodological Answer:

A combination of spectroscopic methods is essential:

- NMR (¹H/¹³C) : Assign peaks to confirm the thiazole (δ 7.5–8.5 ppm for aromatic protons), piperidine (δ 2.5–3.5 ppm for methylene groups), and thiophene (δ 6.5–7.5 ppm) moieties .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z calculated for C₁₅H₁₈N₄OS₂: 342.09) .

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and thiophene C-S bonds (~650 cm⁻¹) .

Q. Data Interpretation :

- Discrepancies in NMR splitting patterns may indicate stereochemical impurities .

- Compare spectral data with structurally analogous compounds (e.g., 1-phenyl-3-(thiophen-2-ylmethyl)urea) .

What initial biological assays are recommended for activity screening?

Methodological Answer:

Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments .

Advanced Research Questions

How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on modifying critical substituents:

- Thiazole vs. Thiadiazole : Replace thiazole with thiadiazole to assess impact on enzyme affinity .

- Piperidine Substitution : Introduce methyl or cyclopropyl groups to the piperidine ring to evaluate steric effects .

- Urea Linker : Compare with thiourea or carbamate analogs to probe hydrogen-bonding requirements .

Q. Experimental Workflow :

Synthesize 10–15 derivatives with systematic substitutions.

Test in parallel assays (e.g., enzymatic inhibition, cellular uptake).

Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

What computational methods predict target interactions and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor structures (e.g., adenosine A₂A receptor PDB: 3REY). Key interactions include hydrogen bonds with urea carbonyl and π-π stacking with thiophene .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable poses) .

- Pharmacophore Modeling : Identify essential features (e.g., urea as a hydrogen-bond donor/acceptor) using MOE .

Validation : Compare predicted affinities with experimental IC₅₀ values to refine models .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigate via:

Reproducibility Checks :

- Replicate assays in independent labs (e.g., IC₅₀ variations >50% warrant re-evaluation) .

- Validate compound purity (>95% by HPLC) before testing .

Mechanistic Studies :

- Use knockout cell lines or siRNA to confirm target specificity .

- Perform off-target profiling (e.g., Eurofins Panlabs® screen) .

Meta-Analysis : Aggregate data from analogs (e.g., PubChem BioActivity data) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.